4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid
Description
4-[(3-Oxo-3-phenylpropanoyl)amino]benzoic acid is a benzoic acid derivative featuring a para-substituted amide group linked to a 3-oxo-3-phenylpropanoyl moiety. Its synthesis likely involves amide coupling between 4-aminobenzoic acid and 3-benzoylpropionic acid (CAS 2051-95-8), a known precursor .
Properties
IUPAC Name |
4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-14(11-4-2-1-3-5-11)10-15(19)17-13-8-6-12(7-9-13)16(20)21/h1-9H,10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQBMUQZUJEXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7207-10-5 | |
| Record name | 4-(2-BENZOYLACETAMIDO)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Research indicates that derivatives of PABA, including 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid, show promise as anticancer agents. A study highlighted its ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit 50% of cell viability.
Case Study:
In vitro studies conducted on breast cancer cell lines revealed that 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid induced apoptosis at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research shows that it can inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thereby enhancing cholinergic transmission.
Data Table: AChE Inhibition Studies
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid | 15.2 | |
| Donepezil | 0.5 | |
| Rivastigmine | 1.0 |
Antimicrobial Activity
4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid exhibits antibacterial and antiviral properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential use as an antimicrobial agent.
Case Study:
A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 18 mm and 15 mm, respectively, indicating significant antibacterial activity .
Synthesis and Derivative Development
The synthesis of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid involves multiple steps, often starting from PABA or its derivatives. The compound can be modified to enhance its biological activity or reduce toxicity.
Synthesis Overview:
- Starting Material: PABA
- Reagents: Acetic anhydride, phenylacetone
- Conditions: Reflux in organic solvents
- Yield: Optimized through reaction conditions
Mechanism of Action
The mechanism of action of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent type, physicochemical properties, and synthetic routes. Key examples include heterocyclic, azo, and amide-functionalized benzoic acid derivatives.
Table 1: Structural and Physicochemical Comparison
Structural Features and Functional Groups
- These heterocycles contrast with the target compound’s linear amide-ketone substituent .
- Azo Derivatives: Dabcyl () introduces a conjugated azo group, enabling applications in photochemistry and biosensing, unlike the non-conjugated amide in the target compound .
- Pyrazole/Thiazolidinone Hybrids: highlights fused heterocycles with IR-confirmed carbonyl groups (1702 cm⁻¹), suggesting stronger dipole interactions compared to the target’s single ketone .
Biological Activity
4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of an amide functional group and a ketone moiety, which may contribute to its interaction with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid can be represented as follows:
This structure features a benzoic acid core with an attached 3-oxo-3-phenylpropanoyl group, which is essential for its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to influence:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Protein Binding : Its unique structure allows it to bind to proteins, affecting their activity and stability.
- Cell Signaling Pathways : By modulating signaling pathways, it can impact processes such as inflammation and apoptosis.
Biological Activities
Research has identified several key biological activities associated with 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid:
- Anti-inflammatory Properties : Studies indicate that the compound can reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid can significantly inhibit the growth of certain bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL .
In Vivo Studies
Animal model studies have shown promising results regarding the anti-inflammatory effects of this compound. In a murine model of arthritis, administration led to reduced swelling and joint destruction compared to control groups .
Pharmacokinetics
Understanding the pharmacokinetics of 4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is crucial for evaluating its therapeutic potential. Initial studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : Wide distribution in tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with various metabolites contributing to its bioactivity.
- Excretion : Excreted mainly through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
